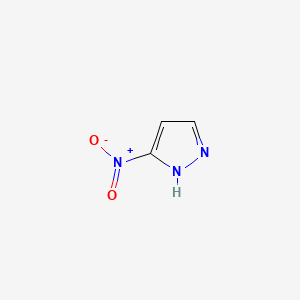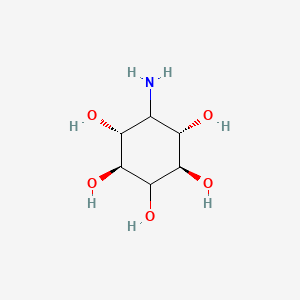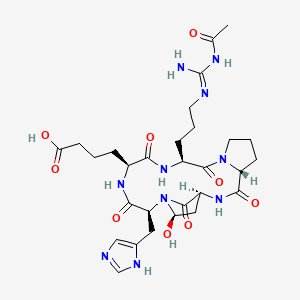
3-Nitro-1H-pyrazole
描述
3-Nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a nitro group at the third position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
作用机制
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . They can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
The pyrazole core is known to interact with various biological targets, leading to its wide range of activities . The nitro group in the 3-Nitro-1H-pyrazole could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The presence of the nitro group and the pyrazole core could influence the ADME properties of this compound .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . .
生化分析
Biochemical Properties
3-Nitro-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit inhibitory effects on certain enzymes, such as monoamine oxidase and cyclooxygenase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a ligand, binding to metal ions and influencing their biochemical activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress responses . Furthermore, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure . These temporal changes are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its reduction to 3-amino-1H-pyrazole, which is catalyzed by nitroreductases . This reduction process is crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence the levels of metabolites involved in oxidative stress and inflammation, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its affinity for different cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of nitronium tetrafluoroborate as a nitrating agent in the presence of acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the production process .
化学反应分析
Types of Reactions: 3-Nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitroso derivatives and other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
3-Nitro-1H-pyrazole has a wide range of applications in scientific research:
相似化合物的比较
3-Amino-1H-pyrazole: Similar in structure but contains an amino group instead of a nitro group.
3-Methyl-1H-pyrazole: Contains a methyl group at the third position.
3,5-Dinitro-1H-pyrazole: Contains two nitro groups at the third and fifth positions.
Uniqueness: 3-Nitro-1H-pyrazole is unique due to its specific reactivity profile, particularly in redox and substitution reactions. The presence of the nitro group significantly influences its chemical behavior and biological activity, distinguishing it from other pyrazole derivatives .
属性
IUPAC Name |
5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRUFMBFIKGOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181168 | |
| Record name | 3-Nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26621-44-3 | |
| Record name | 3-Nitropyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26621-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Nitro-1H-pyrazole?
A1: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does explore the crystal structure of a derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. This analysis revealed a monoclinic crystal system belonging to the P21/c space group [].
Q2: How can this compound be synthesized?
A2: The provided research highlights a method for synthesizing 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles. This method employs a two-chamber system for the ex-situ generation of difluorodiazoethane, which then reacts with nitroolefins in the presence of an AcOH/O2 catalyst []. Additionally, N-aryl-C-nitroazoles, including derivatives of this compound, can be synthesized through a copper-catalyzed coupling reaction. This reaction involves arylboronic acids and the corresponding C-nitro-NH-azole in methanol with sodium hydroxide [].
Q3: How does the structure of this compound derivatives influence their activity as Receptor Interacting Protein 1 (RIP1) kinase inhibitors?
A3: Research on 1‐benzyl‐1H‐pyrazole derivatives as RIP1 kinase inhibitors demonstrated that structural modifications significantly impact their potency. For example, compound 4b, a specific derivative within the study, exhibited a Kd value of 0.078 μm against RIP1 kinase and an EC50 value of 0.160 μm in a cell necroptosis inhibitory assay []. This highlights the importance of structure-activity relationship (SAR) studies for optimizing the desired biological activity of these compounds.
Q4: Are there any known methods for synthesizing dinitro-substituted azoles related to this compound?
A4: Research describes the synthesis of 4,5-dinitro-1H-pyrazoles through a multi-step process. This involves reacting 5-methyl-4-nitroisoxazole with hydrazine or its derivatives, followed by oxidation of the resulting 4-amino-5-nitro-1H-pyrazoles using hydrogen peroxide []. This methodology offers insight into preparing dinitro-substituted azoles structurally related to this compound.
Q5: Has the molecular mechanism of N-nitropyrazole rearrangement been investigated?
A5: While the provided research mentions a study titled "On the question of the molecular mechanism of N-nitropyrazole rearrangement" [], it doesn't provide specific details about the findings. This suggests that further investigation into this area might be relevant for understanding the reactivity and potential transformations of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)





